8-Hydroxynonanoic acid

Description

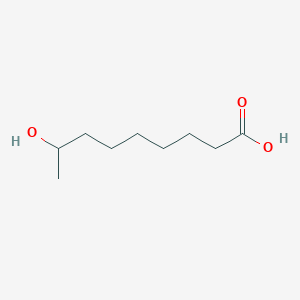

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxynonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-8(10)6-4-2-3-5-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGUXJLCOPSLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415601 | |

| Record name | 8-hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75544-92-2 | |

| Record name | 8-hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Occurrence of 8 Hydroxynonanoic Acid

Natural Occurrence and Metabolic Pathways in Biological Systems

Identification as a Metabolite in Nematode Species (e.g., Caenorhabditis elegans, Panagrellus redivivus)

8-Hydroxynonanoic acid has been identified as an endogenous metabolite in at least two species of nematodes, the well-studied model organism Caenorhabditis elegans and the sour paste nematode, Panagrellus redivivus. nih.gov Its presence in these organisms is primarily linked to its role as a key intermediate in the biosynthesis of a class of signaling molecules known as ascarosides. nih.gov These molecules are crucial for chemical communication and regulate various aspects of nematode life, including development and behavior. nih.govpnas.org

The identification of 8-hydroxynonanoic acid and other ascaroside precursors has been largely facilitated by advanced analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). researchgate.net These methods allow for the detection and quantification of these compounds in the excretome of the nematodes, providing insights into their biosynthesis and physiological roles. The specific stereoisomer found in these nematodes is (8R)-8-hydroxynonanoic acid, indicating a stereospecific enzymatic synthesis. nih.gov

Role as a Biosynthetic Precursor in Ascaroside Metabolism (e.g., Ascr#10)

The primary known biological function of 8-hydroxynonanoic acid in nematodes is to serve as a direct biosynthetic precursor for certain ascarosides. Specifically, (8R)-8-hydroxynonanoic acid is a key building block for the ascaroside ascr#10. nih.gov Ascr#10 is formed through the formal condensation of the hydroxyl group of (8R)-8-hydroxynonanoic acid with the dideoxy sugar ascarylose (B1226638). nih.gov

The biosynthesis of ascarosides is a modular process that begins with the creation of the fatty acid side chain, which is then attached to the ascarylose sugar. The diversity of ascarosides is generated through variations in the length and modification of this fatty acid side chain. This process is thought to involve the peroxisomal β-oxidation of long-chain fatty acids to produce shorter chains of specific lengths. researchgate.netnih.gov While the precise enzymatic steps leading to the (ω-1) hydroxylation of a nonanoic acid precursor to form 8-hydroxynonanoic acid have not been fully elucidated, it is hypothesized to be carried out by cytochrome P450 monooxygenases, which are known to be involved in fatty acid hydroxylation in C. elegans. nih.govnih.gov

Ascr#10, in turn, can be a precursor for other ascarosides. For instance, it is the direct biosynthetic precursor to ascr#3. nih.gov The production of different ascarosides, and therefore the demand for 8-hydroxynonanoic acid, can be dependent on the developmental stage and sex of the nematode, highlighting the regulated nature of this metabolic pathway. researchgate.net For example, in P. redivivus, ascarosides with shorter side chains, such as those derived from C9 fatty acids like 8-hydroxynonanoic acid, are found exclusively in the exudates of females. researchgate.net

| Precursor Compound | Resulting Ascaroside | Organism(s) |

| (8R)-8-hydroxynonanoic acid | ascr#10 | Caenorhabditis elegans, Panagrellus redivivus |

| ascr#10 | ascr#3 | Caenorhabditis elegans |

Semiochemical Functionality and Inter-organismal Chemical Communication

While 8-hydroxynonanoic acid itself is not known to be the final active semiochemical, its role as a precursor to ascarosides like ascr#10 makes it fundamental to inter-organismal chemical communication in nematodes. nih.gov Semiochemicals are molecules used for communication, and ascarosides are a primary class of such molecules in the nematode phylum, mediating a wide range of social behaviors. nih.govpnas.org

The ascarosides derived from 8-hydroxynonanoic acid and other fatty acid precursors function as pheromones that can signal information about population density, sex, and developmental state. pnas.orgnih.gov For example, different blends of ascarosides can attract mates, induce entry into the stress-resistant "dauer" larval stage, or cause aggregation or avoidance behaviors. nih.govacs.org The specific structure of the ascaroside, determined in part by the length and modifications of the fatty acid side chain originating from precursors like 8-hydroxynonanoic acid, is critical for its biological activity. nih.gov Even minor changes to the ascaroside structure can lead to significant differences in the behavioral response they elicit. nih.gov

The production of these chemical signals is tightly regulated and can vary based on environmental conditions and the physiological state of the organism, allowing for nuanced communication within and between nematode populations. pnas.org

| Ascaroside | Function | Mediated Behavior |

| Ascr#10 | Pheromone | Attraction, Dauer formation |

| Ascr#3 | Pheromone | Male attraction |

Chemical Synthesis Methodologies for 8 Hydroxynonanoic Acid

A Multi-Step Synthetic Route to 8-Hydroxynonanoic Acid

A documented strategy for the synthesis of ω-1 hydroxynonanoic acids, including 8-hydroxynonanoic acid, commences with a cyclic ketone and proceeds through a series of transformations to construct the final molecule. researchgate.net This approach provides a reliable method for obtaining this specific isomer for use as an analytical standard in studies of enzymatic and microbiological oxidation of pelargonic acid. researchgate.net

The synthesis of 8-hydroxynonanoic acid can be achieved through a pathway starting from cyclooctanone (B32682). researchgate.net The initial step involves a Baeyer-Villiger oxidation of cyclooctanone to produce an eight-membered lactone. researchgate.net This lactone is then hydrolyzed to yield the corresponding ω-hydroxy acid. Subsequent oxidation of the terminal hydroxyl group furnishes an aldehyde, which then undergoes a Grignard reaction with an appropriate methyl magnesium halide to introduce the final carbon atom and establish the secondary alcohol at the 8-position, thus forming 8-hydroxynonanoic acid. researchgate.net

The key transformations in the synthesis of 8-hydroxynonanoic acid from cyclooctanone each employ specific catalytic systems and reaction conditions to achieve the desired products.

For the initial Baeyer-Villiger oxidation of cyclooctanone, a common reagent is a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a suitable solvent like dichloromethane (B109758) (DCM). researchgate.net The reaction is typically stirred until the starting material is consumed. researchgate.net

The subsequent oxidation of the hydroxycarboxylic acid to the corresponding aldehyde can be performed using mild and chemoselective reagents to avoid over-oxidation to a carboxylic acid. One such reagent is 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. researchgate.net This system is advantageous as it avoids the use of toxic heavy metals like chromium. researchgate.net

The final step, a Grignard reaction , involves the treatment of the aldehyde intermediate with a Grignard reagent, such as methylmagnesium chloride, ethylmagnesium bromide, or propylmagnesium bromide, to yield the desired 6-, 7-, or 8-hydroxynonanoic acid, respectively. researchgate.net The reaction is selective for the aldehyde group. researchgate.net

| Reaction Step | Reagents and Catalysts | Solvent | General Conditions |

|---|---|---|---|

| Baeyer-Villiger Oxidation | meta-chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM) | Stirred until disappearance of starting material |

| Oxidation to Aldehyde | 2-Iodoxybenzoic acid (IBX) | Dimethyl sulfoxide (DMSO) | Room temperature |

| Grignard Reaction | Methylmagnesium chloride (for 8-hydroxynonanoic acid) | Not specified in detail | Selective for the aldehyde group |

Derivatization Strategies for Specific Analogues of ω-Hydroxynonanoic Acid (e.g., 9-hydroxynonanoic acid)

The synthesis of specific analogues of hydroxynonanoic acid, such as the terminal ω-hydroxy acid, 9-hydroxynonanoic acid, often employs derivatization strategies starting from readily available unsaturated fatty acids like oleic or ricinoleic acid. dss.go.thresearchgate.net A prevalent method involves the oxidative cleavage of the double bond in these precursors. dss.go.thresearchgate.net

One established route to 9-hydroxynonanoic acid is through the ozonolysis of methyl ricinoleate, which can be sourced from castor oil. dss.go.thzendy.io The ozonolysis, conducted in a solvent such as methanol (B129727) or acetic acid, generates intermediate hydroperoxides. dss.go.thzendy.io These intermediates are then reduced to form 9-hydroxynonanoic acid. dss.go.thzendy.io The reduction can be achieved either electrochemically on a lead cathode or chemically using a reducing agent like sodium borohydride. dss.go.thzendy.io An alternative starting material is oleic acid, which can also be converted to 9-hydroxynonanoic acid via ozonolysis followed by reduction of the resulting ozonides. dss.go.th

Another approach involves the biocatalytic conversion of oleic acid. This can be accomplished using a recombinant Escherichia coli expressing a cascade of enzymes, including a fatty acid double bond hydratase, a long-chain secondary alcohol dehydrogenase, and a Baeyer-Villiger monooxygenase. researchgate.net This enzymatic pathway can produce n-nonanoic acid and 9-hydroxynonanoic acid from oleic acid. researchgate.net

| Starting Material | Key Transformation | Reagents/Catalysts | Product |

|---|---|---|---|

| Methyl Ricinoleate or Castor Oil | Ozonolysis and Reduction | Ozone, followed by electrochemical reduction or Sodium Borohydride | 9-Hydroxynonanoic acid |

| Oleic Acid | Ozonolysis and Reduction | Ozone, followed by reduction of ozonides | 9-Hydroxynonanoic acid |

| Oleic Acid | Biocatalytic Conversion | Recombinant E. coli with hydratase, dehydrogenase, and monooxygenase | 9-Hydroxynonanoic acid and n-nonanoic acid |

Advanced Analytical Techniques for 8 Hydroxynonanoic Acid Research

Chromatographic Separation Methods in Research

Chromatography is a fundamental tool for isolating 8-Hydroxynonanoic acid from complex mixtures prior to its detection and characterization. The choice of method depends on the sample matrix, the concentration of the analyte, and the research objective.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful technique for the direct analysis of hydroxy fatty acids like 8-Hydroxynonanoic acid. semanticscholar.org A significant advantage of this method is its ability to determine free fatty acids without the need for time-consuming derivatization steps. semanticscholar.org

Research has demonstrated the development of LC-HRMS methods for the simultaneous determination of numerous saturated hydroxy fatty acids in a single, rapid analysis. semanticscholar.org For instance, a method applied to milk samples allowed for the quantification of 19 different hydroxy fatty acids in a 10-minute run. semanticscholar.org This approach typically involves a simple sample preparation, such as protein precipitation with methanol (B129727), followed by centrifugation before analysis. semanticscholar.org The high mass accuracy of HRMS instruments, like Orbitrap or time-of-flight (TOF) analyzers, allows for the confident identification of 8-Hydroxynonanoic acid by providing its exact elemental composition.

| Parameter | Typical Conditions for Hydroxy Fatty Acid Analysis |

| Column | Reversed-phase C18 (e.g., Agilent SB-C18 RRHD) |

| Mobile Phase | Water and acetonitrile, often with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1-2 µL |

| Detection Mode | High-Resolution Mass Spectrometry (e.g., ESI in negative ion mode) |

| Analysis Time | ~10-16 minutes |

This interactive table summarizes typical parameters for LC-HRMS analysis of hydroxy fatty acids based on established methods for similar compounds. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. However, due to the low volatility and high polarity of 8-Hydroxynonanoic acid, which contains both a carboxylic acid and a hydroxyl functional group, direct analysis is not feasible. restek.com These functional groups can interact with the stationary phase of the GC column, leading to poor peak shape and late elution. restek.com Therefore, derivatization is a mandatory step to increase the compound's volatility and thermal stability. restek.com

Common derivatization strategies include:

Esterification: The carboxylic acid group is converted into an ester, most commonly a fatty acid methyl ester (FAME). A widely used reagent for this is 14% Boron trifluoride in methanol (BF3-methanol). The reaction is typically carried out under mild heat (e.g., 60°C) for about an hour. restek.com

Silylation: Both the carboxylic acid and the hydroxyl groups are converted into their trimethylsilyl (B98337) (TMS) derivatives. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are used for this purpose. restek.com This reaction also requires heating (e.g., 60°C for 60 minutes). restek.com

The choice of derivatization agent is critical and depends on the specific requirements of the analysis. researchgate.net After derivatization, the resulting volatile compound can be readily separated and identified using GC-MS.

| Derivatization Method | Target Functional Group(s) | Common Reagents | Advantages |

| Esterification (FAMEs) | Carboxylic Acid | BF3-Methanol, HCl-Methanol | Preferable for fatty acids, mild conditions. restek.comresearchgate.net |

| Silylation (TMS esters) | Carboxylic Acid, Hydroxyl | BSTFA + 1% TMCS, MSTFA | Derivatizes multiple active hydrogens, versatile. restek.comresearchgate.net |

This interactive table compares common derivatization strategies for the GC-MS analysis of 8-Hydroxynonanoic acid.

High-performance thin-layer chromatography (HPTLC) coupled with mass spectrometry offers a high-throughput method for screening and profiling lipids in complex samples. While direct research on 8-Hydroxynonanoic acid is limited, studies on similar compounds like 8-hydroxyoctanoic acid in royal jelly samples have demonstrated the utility of this technique. researchgate.net HPTLC-MS can be used for the untargeted and targeted bioprofiling of fatty acids. researchgate.net The method allows for the separation of compounds on the HPTLC plate, after which specific spots can be eluted or directly analyzed by an MS interface, providing structural information and aiding in the identification of components in a mixture. researchgate.net

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 8-Hydroxynonanoic acid.

¹H NMR: The spectrum would show characteristic signals for the protons on the carbon bearing the hydroxyl group (C8), the protons alpha to the carboxylic acid group (C2), and the various methylene (B1212753) groups along the aliphatic chain.

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid (~178-180 ppm), the carbon attached to the hydroxyl group (~70 ppm), and the different carbons of the nonane (B91170) chain. mdpi.com

By analyzing chemical shifts, signal multiplicities, and coupling constants, the complete connectivity of the molecule can be established, confirming the positions of the hydroxyl and carboxylic acid functional groups. nih.govresearchgate.net

| Structural Feature | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Carboxylic Acid (COOH) | ~10-12 (broad singlet) | ~178-180 |

| C2 Methylene (-CH₂-COOH) | ~2.2-2.4 (triplet) | ~34-36 |

| C8 Methine (-CH(OH)-) | ~3.6-3.8 (multiplet) | ~68-72 |

| C9 Methyl (-CH₃) | ~1.1-1.2 (doublet) | ~22-24 |

| Alkyl Chain Methylene (-CH₂-) | ~1.2-1.6 (multiplets) | ~25-35 |

This interactive table presents predicted NMR chemical shifts for 8-Hydroxynonanoic acid based on typical values for similar functional groups. mdpi.com

Mass spectrometry, particularly when coupled with a separation technique like LC or GC, provides information on the molecular weight and structural features of a molecule through its fragmentation pattern. whitman.edu For 8-Hydroxynonanoic acid, electron impact (EI) or electrospray ionization (ESI) would produce a molecular ion (or pseudo-molecular ion, e.g., [M-H]⁻ in negative ESI mode) and several characteristic fragment ions.

Key fragmentation pathways for hydroxy carboxylic acids include:

Loss of Water: A neutral loss of 18 Da (H₂O) from the molecular ion is a common fragmentation for alcohols. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is typical. For the carboxylic acid, this can result in the loss of the hydroxyl group ([M-17]⁺) or the entire carboxyl group ([M-45]⁺). libretexts.orgyoutube.com

Cleavage near the Hydroxyl Group: Fragmentation can occur on either side of the C8 carbon.

Studies on related hydroxylated nonanoic acids have identified specific fragmentation patterns. For example, the MS/MS analysis of hydroxylated 4-hydroxy-nonanoic acid revealed a characteristic fragment ion corresponding to the loss of an acetic acid group (CH₃COOH), a 60 Da loss. researchgate.net This type of fragmentation could also be relevant for 8-Hydroxynonanoic acid. The analysis of these fragmentation patterns is crucial for confirming the identity of the analyte. libretexts.orgmiamioh.edu

| Ion | m/z (for [M-H]⁻, ESI⁻) | Description |

| [M-H]⁻ | 173.1183 | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | 155.1077 | Loss of water |

| [M-H-CO₂]⁻ | 129.1285 | Loss of carbon dioxide |

| --- | --- | --- |

This interactive table summarizes potential key ions observed in the negative ion mode ESI mass spectrum of 8-Hydroxynonanoic acid.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. echemi.com When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, causing them to stretch or bend. echemi.com An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, revealing absorption bands that correspond to specific functional groups. For 8-hydroxynonanoic acid, IR spectroscopy is instrumental in confirming the presence of its key structural features: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the long aliphatic chain.

The structure of 8-hydroxynonanoic acid contains several distinct bonds that give rise to a characteristic IR spectrum. The primary functional groups are the terminal carboxylic acid and the hydroxyl group at the C8 position. chemfont.ca The long hydrocarbon chain provides signals typical of alkanes. pressbooks.pub

Key Spectral Features of 8-Hydroxynonanoic Acid:

O-H Stretching: One of the most recognizable features in the IR spectrum of 8-hydroxynonanoic acid is a very broad and intense absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹. chemguide.co.uk This broadness is a result of extensive intermolecular hydrogen bonding, a characteristic feature of carboxylic acids. echemi.comspectroscopyonline.com The absorption from the alcohol's O-H group, typically found around 3200-3650 cm⁻¹, is usually obscured within this wider carboxylic acid O-H band. libretexts.orgmasterorganicchemistry.com

C-H Stretching: Strong absorption bands are observed in the region of 2850-2960 cm⁻¹. pressbooks.pub These peaks are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (-CH₂) groups of the nonanoic acid backbone. These are characteristic of nearly all organic compounds containing saturated alkane portions. pressbooks.pub

C=O Stretching: A sharp and very intense absorption peak, characteristic of the carbonyl group in a saturated aliphatic carboxylic acid, appears in the range of 1700-1725 cm⁻¹. echemi.com The strength and sharpness of this peak make it one of the most easily identifiable absorptions in the spectrum. pressbooks.pub

C-O Stretching and O-H Bending: The spectrum also contains bands corresponding to C-O stretching and O-H in-plane bending. The C-O stretch of the carboxylic acid is typically found in the 1210-1320 cm⁻¹ region, while the C-O stretch from the secondary alcohol is expected around 1100 cm⁻¹.

The combination of these distinct absorption bands provides a unique spectral fingerprint, allowing for the unambiguous identification of 8-hydroxynonanoic acid and the confirmation of its constituent functional groups.

Below is an interactive table summarizing the expected IR absorption bands for 8-hydroxynonanoic acid.

| Wavenumber Range (cm⁻¹) | Intensity | Shape | Bond | Functional Group |

| 2500 - 3300 | Strong | Very Broad | O-H Stretch | Carboxylic Acid |

| 2850 - 2960 | Strong | Sharp | C-H Stretch | Alkane Chain |

| 1700 - 1725 | Strong | Sharp | C=O Stretch | Carboxylic Acid |

| 1450 - 1470 | Medium | Sharp | C-H Bend | Alkane Chain |

| 1210 - 1320 | Medium | Broad | C-O Stretch | Carboxylic Acid |

| ~1100 | Medium | Sharp | C-O Stretch | Secondary Alcohol |

Biochemical Roles and Physiological Significance of 8 Hydroxynonanoic Acid

Involvement in Fatty Acid Derivative Pathways

8-Hydroxynonanoic acid, specifically its (8R)-stereoisomer, is a crucial intermediate in the biosynthesis of a unique class of fatty acid derivatives known as ascarosides. ebi.ac.ukfrontiersin.org Ascarosides are modular signaling molecules found in nematodes, composed of the dideoxysugar ascarylose (B1226638) linked to a fatty-acid-derived side chain. ebi.ac.uknih.gov The biosynthesis of these molecules integrates building blocks from carbohydrate metabolism and fatty acid metabolism. ebi.ac.ukebi.ac.uk

The formation of the 8-hydroxynonanoic acid side chain is a product of peroxisomal β-oxidation. nih.gov This metabolic process shortens long-chain fatty acids by removing two carbons per cycle until the desired chain length is achieved. nih.gov In the nematode Caenorhabditis elegans, a set of peroxisomal enzymes is responsible for this chain-shortening process that ultimately yields the C9 fatty acid precursor. nih.gov

Once synthesized, (8R)-8-hydroxynonanoic acid is formally condensed with an activated ascarylose sugar (ascarylopyranose) to form the ascaroside known as ascr#10. ebi.ac.uk This reaction establishes 8-hydroxynonanoic acid as a direct precursor in the ascaroside pathway. Furthermore, ascr#10 itself serves as a direct biosynthetic precursor for another ascaroside, ascr#3, which features an α,β-unsaturated fatty acid moiety. ebi.ac.ukmdpi.com This transformation highlights the role of 8-hydroxynonanoic acid as a foundational component for generating structural diversity within the ascaroside family.

The key enzymes implicated in the peroxisomal β-oxidation cycles for ascaroside biosynthesis in C. elegans are detailed below.

| Enzyme | Function in Ascaroside Biosynthesis | Reference |

|---|---|---|

| Acyl-CoA Oxidase (ACOX-1) | Catalyzes the first step in the β-oxidation cycle. ACOX-1, along with other ACOX homologs, forms specific dimers with different side-chain length preferences, controlling the final chemical message. | nih.gov |

| Enoyl-CoA Hydratase (MAOC-1) | Catalyzes the second step in the β-oxidation pathway. | nih.gov |

| (3R)-hydroxyacyl-CoA Dehydrogenase (DHS-28) | Catalyzes the third step in the β-oxidation pathway. | nih.gov |

| 3-ketoacyl-CoA Thiolase (DAF-22) | Catalyzes the final thiolytic cleavage step in the β-oxidation cycle, shortening the fatty acyl-CoA chain. | ebi.ac.uknih.gov |

Role in Signaling and Chemical Communication in Ecdysozoa

8-Hydroxynonanoic acid is a fundamental component of the chemical language used by nematodes, which are members of the superphylum Ecdysozoa. Its primary significance lies in its role as the aglycone moiety of ascr#10, a potent semiochemical (pheromone) in species like Caenorhabditis elegans and the sour paste nematode, Panagrellus redivivus. ebi.ac.uk Ascarosides, including ascr#10, are secreted into the environment and regulate critical aspects of nematode development and social behavior. nih.gov

In C. elegans, ascr#10 is a major component of the male-excreted pheromone blend and acts as a powerful attractant for hermaphrodites, signaling the presence of potential mates. mdpi.comcaltech.edu The attraction occurs at extremely low, attomolar concentrations. caltech.edu The sensory perception of ascr#10 in hermaphrodites is mediated by specific chemosensory neurons, including the ADL neurons. mdpi.comnih.gov

Beyond mate attraction, ascr#10 exerts significant influence over the physiology and behavior of recipient hermaphrodites. Exposure to this pheromone can reduce exploratory behavior, prompting worms to engage in local resource exploitation instead of roaming. biorxiv.org Physiologically, ascr#10 has been shown to expand the population of germline precursor cells in hermaphrodites, a process regulated by neuronal circuits involving serotonergic signaling. biorxiv.orgmicropublication.org However, this male-produced signal also has a cost for the recipient, as prolonged exposure to ascr#10 can accelerate aging in hermaphrodites. caltech.edunih.gov

The derivatives of 8-hydroxynonanoic acid, such as ascr#3 and β-hydroxylated versions like bhas#10, further expand the complexity of this chemical communication system, with each molecule possessing distinct signaling properties and biological activities. ebi.ac.ukmdpi.com This modular system allows for the generation of a diverse library of signals from a common set of metabolic precursors, enabling nematodes to fine-tune their social and reproductive behaviors in response to their environment and population dynamics. ebi.ac.uk

The following table summarizes the key signaling roles of ascarosides derived from 8-hydroxynonanoic acid.

| Compound | Precursor | Signaling Role in C. elegans | Reference |

|---|---|---|---|

| ascr#10 | (8R)-8-hydroxynonanoic acid | Male-enriched sex pheromone; attracts hermaphrodites; reduces exploratory behavior; expands germline precursor cells; accelerates aging in hermaphrodites. | mdpi.comcaltech.edunih.govmicropublication.org |

| ascr#3 | ascr#10 | Component of the male attractant blend and dauer-inducing pheromone. Hermaphrodites sense it via ADL neurons but are not attracted. | ebi.ac.ukmdpi.comnih.gov |

| bhas#10 | ascr#10 (via β-hydroxylation) | Metabolite found in C. elegans and P. redivivus; specific signaling function under investigation. | ebi.ac.uk |

Emerging Research Applications of 8 Hydroxynonanoic Acid

Development as a Bio-based Chemical Intermediate in Organic Synthesis

The pursuit of sustainable chemical production has driven research into converting renewable feedstocks like vegetable oils into valuable chemical building blocks. Fatty acids, particularly oleic acid, serve as a key starting material for producing C9 chemicals like hydroxynonanoic acids through chemoenzymatic processes.

A significant pathway involves the biotransformation of oleic acid using engineered microorganisms. bohrium.com For instance, recombinant Escherichia coli has been equipped with a multi-enzyme system to convert oleic acid into useful intermediates. bohrium.com This process typically involves:

Hydration of the double bond in oleic acid by a fatty acid double bond hydratase. mdpi.com

Oxidation of the resulting hydroxyl group by a secondary alcohol dehydrogenase. mdpi.com

A Baeyer-Villiger monooxygenase (BVMO) catalyzed reaction to form an ester. bohrium.com

Subsequent hydrolysis of the ester to yield 9-hydroxynonanoic acid and n-nonanoic acid. bohrium.com

This bio-based 9-hydroxynonanoic acid is a valuable intermediate for synthesizing other important chemicals, most notably 1,9-nonanedioic acid, also known as azelaic acid. bohrium.commdpi.com Recombinant Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases can efficiently oxidize 9-hydroxynonanoic acid to azelaic acid. mdpi.com In one study, adding 20 mM of 9-hydroxynonanoic acid to the reaction medium resulted in the production of 16 mM of azelaic acid within 8 hours. mdpi.com Researchers have developed biocatalytic systems capable of producing significant quantities of these chemicals from olive oil, achieving concentrations up to 202 mM (35.2 g L⁻¹) for ω-hydroxynonanoic acid and 103 mM (19.4 g L⁻¹) for α,ω-nonanedioic acid. nih.govresearchgate.net

The following table summarizes a typical biocatalytic conversion process.

| Starting Material | Biocatalyst System | Intermediate Product | Final Product | Reference |

| Oleic Acid | Recombinant E. coli expressing hydratase, dehydrogenase, and BVMO | 9-(nonanoyloxy)nonanoic acid | 9-Hydroxynonanoic acid | bohrium.com |

| 9-Hydroxynonanoic acid | Recombinant C. glutamicum expressing alcohol/aldehyde dehydrogenases | - | 1,9-Nonanedioic acid (Azelaic acid) | mdpi.com |

This strategy demonstrates a practical chemoenzymatic method to produce valuable dicarboxylic acids from renewable fatty acids, positioning hydroxynonanoic acids as key bio-based intermediates. bohrium.com

Exploration in the Synthesis of Specialty Polymers and Functional Materials

8-Hydroxynonanoic acid and its isomers are valuable monomers for the synthesis of specialty polymers, particularly biodegradable polyesters. researchgate.netnih.gov Their bifunctional nature, containing both a hydroxyl (-OH) and a carboxyl (-COOH) group, allows them to undergo polymerization reactions.

One major application is in the production of polylactones through ring-opening polymerization. nih.govacs.org In this approach, 9-hydroxynonanoic acid is first converted into a lactone monomer, specifically a dilactone such as 1,11-dioxacycloicosane-2,12-dione, through metal-catalyzed lactonization. nih.govacs.org This monomer can then undergo ring-opening polymerization to synthesize aliphatic poly(nonanolactones). nih.gov The resulting polymers are biodegradable and have properties that can be tailored for various applications. nih.gov

Another route to polymer synthesis involves using the derivative, 1,9-nonanedioic acid (azelaic acid), as a dicarboxylic acid monomer in polycondensation reactions with diols. mdpi.com For example, the polyesterification of 1,9-nonanedioic acid with 1,8-octanediol (B150283), catalyzed by an immobilized lipase (B570770) B from Candida antarctica, has been shown to produce biopolyesters with a number-average molecular weight (Mn) of approximately 21,000 g/mol . mdpi.com Further studies have demonstrated that polymerization of azelaic acid with diols like 1,6-hexanediol (B165255) and 1,8-octanediol can yield polyesters with molecular weights reaching up to 20,000 g/mol after 72 hours. mdpi.com

The table below details examples of polymerization reactions involving derivatives of hydroxynonanoic acid.

| Monomer 1 | Monomer 2 | Catalyst | Polymer Type | Number-Average Molecular Weight (Mn) | Reference |

| 1,11-dioxacycloicosane-2,12-dione (from 9-hydroxynonanoic acid) | - | Metal Catalyst | Poly(nonanolactone) | Not specified | nih.govacs.org |

| 1,9-Nonanedioic acid | 1,8-Octanediol | Immobilized Lipase B from Candida antarctica | Polyester | ~21,000 g/mol | mdpi.com |

| 1,9-Nonanedioic acid | 1,6-Hexanediol | Immobilized Lipase B from Candida antarctica | Polyester | ~20,000 g/mol | mdpi.com |

These research avenues are critical for developing new, sustainable materials from renewable resources. The synthesis of functional polymers from monomers like 8-hydroxynonanoic acid offers a promising alternative to petroleum-based plastics, contributing to the advancement of green polymer chemistry. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues for 8 Hydroxynonanoic Acid

Comprehensive Elucidation of Biosynthetic and Catabolic Pathways

A foundational area for future research is the complete mapping of the biosynthetic and catabolic pathways of 8-hydroxynonanoic acid. Currently, a detailed understanding of the specific enzymes and genetic regulation involved in its natural synthesis and degradation is lacking. Drawing parallels from related compounds, such as 9-hydroxynonanoic acid, which is a crucial component of the antibiotic mupirocin (B1676865), can provide initial hypotheses. The biosynthesis of 9-hydroxynonanoic acid involves a complex interplay of polyketide synthase and fatty acid synthase machinery. Future investigations should aim to identify analogous enzymatic systems that could produce the 8-hydroxy isomer. This will likely involve genome mining of various microorganisms to identify putative hydroxylase enzymes with regioselectivity for the C-8 position of nonanoic acid.

On the catabolic front, the degradation pathways of other hydroxy fatty acids, such as 4-hydroxyacids, suggest potential mechanisms. Research indicates that these compounds can be metabolized through a series of oxidation steps. A key research avenue will be to determine if 8-hydroxynonanoic acid is catabolized via similar β-oxidation or other oxidative pathways, and to identify the specific dehydrogenases and hydratases involved. Understanding these metabolic routes is critical for predicting the compound's fate in biological systems and for engineering microbes for its accumulation or degradation.

Investigation of Broader Biological Roles and Molecular Mechanisms Across Diverse Organisms

The biological significance of 8-hydroxynonanoic acid is a vast and largely uncharted territory. While there is no direct evidence yet, the established roles of other hydroxy-carboxylic acids (HCAs) provide a compelling rationale for investigation. For instance, various HCAs are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), such as the HCA receptor family (HCA1, HCA2, and HCA3), which play crucial roles in metabolic regulation. A pivotal research question is whether 8-hydroxynonanoic acid can act as a ligand for these or other, yet undiscovered, receptors.

Future studies should employ high-throughput screening assays to test the activity of 8-hydroxynonanoic acid on a wide range of cellular receptors. Elucidating its potential role in intercellular communication could unveil novel signaling pathways and regulatory networks. Furthermore, its impact on cellular metabolism, beyond simple catabolism, warrants investigation. Does it influence lipid metabolism, inflammatory responses, or other physiological processes? Answering these questions will require a multi-pronged approach, combining metabolomics, proteomics, and genetic studies in various model organisms.

Advancements in Sustainable Production and Biocatalytic Strategies

Developing sustainable and efficient methods for the production of 8-hydroxynonanoic acid is paramount for enabling its widespread study and potential commercial application. Current research on the biocatalytic production of 9-hydroxynonanoic acid from renewable feedstocks like oleic acid offers a promising blueprint. These processes often utilize engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, expressing a cascade of enzymes including hydratases, dehydrogenases, and Baeyer-Villiger monooxygenases.

A primary future research direction is the discovery or engineering of enzymes with the desired regioselectivity to hydroxylate nonanoic acid at the C-8 position. This could be achieved through directed evolution or rational protein design of known hydroxylases. Furthermore, optimizing the metabolic pathways of host organisms to channel precursors towards 8-hydroxynonanoic acid synthesis and to enhance product tolerance and export will be crucial for achieving industrially relevant titers. The development of cell-free enzymatic systems could also offer a highly controlled and efficient alternative to whole-cell biocatalysis.

| Precursor | Biocatalytic Step | Potential Enzyme Class | Target Product |

| Nonanoic Acid | Regioselective Hydroxylation | Cytochrome P450 Monooxygenase / Alkane Hydroxylase | 8-Hydroxynonanoic acid |

| Oleic Acid | Oxidative Cleavage & Hydroxylation | Lipoxygenase / Hydratase | 8-Hydroxynonanoic acid |

Application in Novel Material Science and Biotechnology Paradigms

The bifunctional nature of 8-hydroxynonanoic acid, possessing both a hydroxyl and a carboxylic acid group, makes it an attractive monomer for the synthesis of novel polymers. Its structural isomer, 9-hydroxynonanoic acid, has already been demonstrated as a valuable building block for producing biodegradable polyesters and polyamides. mdpi.com A significant avenue for future research is to synthesize and characterize the properties of polymers derived from 8-hydroxynonanoic acid.

The position of the hydroxyl group at C-8 could lead to polymers with unique thermal and mechanical properties compared to those derived from other hydroxynonanoic acid isomers. Research should focus on the controlled polymerization of 8-hydroxynonanoic acid to produce polyesters with varying molecular weights and architectures. The biodegradability of these novel materials should also be thoroughly assessed, as they could offer sustainable alternatives to conventional plastics. In the realm of biotechnology, 8-hydroxynonanoic acid could be explored as a precursor for the synthesis of specialty chemicals, surfactants, or as a chiral building block in the pharmaceutical industry, pending the development of stereoselective production methods.

| Monomer | Polymer Type | Potential Applications | Research Focus |

| 8-Hydroxynonanoic acid | Polyester | Biodegradable plastics, biomedical materials | Polymerization kinetics, material properties, biodegradability |

| 8-Hydroxynonanoic acid | Polyamide (with a diamine) | High-performance fibers, engineering plastics | Synthesis of novel polyamides, thermo-mechanical characterization |

Q & A

Basic: What are the standard methods for synthesizing 8-hydroxynonanoic acid, and how is structural confirmation performed?

Answer:

8-Hydroxynonanoic acid is typically synthesized via regioselective oxidation or hydroxylation of nonanoic acid derivatives. A common method involves catalytic oxidation using transition-metal catalysts (e.g., Ru or Fe complexes) under controlled pH conditions to achieve high regioselectivity at the C8 position . Structural confirmation relies on NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.40–1.72 ppm (m, 4H, CH₂ groups) and δ 2.48 ppm (t, 2H, CH₂COOH) confirm the carboxylic acid and hydroxyl group positions.

- ¹³C NMR : Signals at δ 201.2 ppm (CHO) and δ 179.4 ppm (COOH) validate the hydroxylation site .

Basic: Which analytical techniques are recommended for quantifying 8-hydroxynonanoic acid in biological matrices?

Answer:

- HPLC-MS/MS : Optimize reverse-phase chromatography (C18 column) with a mobile phase of 0.1% formic acid in water/acetonitrile. Use MRM transitions specific to the molecular ion ([M-H]⁻ at m/z 173) for enhanced sensitivity .

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Monitor fragments at m/z 147 and 129 for quantification .

Advanced: How can researchers address contradictions in NMR data when characterizing 8-hydroxynonanoic acid derivatives?

Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:

- Impurity interference : Purify samples via column chromatography (silica gel, ethyl acetate/hexane eluent) and re-analyze.

- Tautomerism : Stabilize the compound in anhydrous solvents (e.g., deuterated DMSO) to minimize dynamic equilibria between keto and enol forms .

- Stereochemical effects : Use chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers, as hydroxylation can produce R/S isomers with distinct NMR profiles .

Advanced: What experimental design considerations are critical for studying the enzymatic oxidation of 8-hydroxynonanoic acid in vivo?

Answer:

- Enzyme selection : Use CYP4F11 (a cytochrome P450 enzyme), which converts 3-hydroxy fatty acids to ω-hydroxylated products. Validate activity via enzyme inhibition assays (e.g., ketoconazole as a CYP4F11 inhibitor) .

- Dosing strategy : Administer 8-hydroxynonanoic acid via intraperitoneal injection in model organisms (e.g., rodents) at 10–50 mg/kg to balance bioavailability and toxicity .

- Control groups : Include cohorts treated with deuterated analogs (e.g., D2-labeled 8-hydroxynonanoic acid) to track metabolic pathways via isotopic tracing .

Advanced: How can hygroscopicity of 8-hydroxynonanoic acid impact experimental reproducibility, and how is this mitigated?

Answer:

Hygroscopicity introduces variability in mass measurements and reaction stoichiometry. Mitigation strategies include:

- Storage : Use desiccators with silica gel or molecular sieves. Store at −20°C in amber vials to prevent photodegradation .

- Handling : Perform weighing in a glovebox under nitrogen atmosphere. Pre-dry the compound under vacuum (0.1 mmHg, 24 hours) before use .

Basic: What are the safety protocols for handling 8-hydroxynonanoic acid in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Spill management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous organic waste .

- Exposure response : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in 8-hydroxynonanoic acid toxicity studies?

Answer:

- Non-linear regression : Fit data to a Hill equation model to estimate EC₅₀ values. Use tools like GraphPad Prism for curve fitting .

- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for non-parametric datasets) .

- Survival analysis : For chronic toxicity studies, apply Kaplan-Meier plots and Cox proportional hazards models to assess time-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.